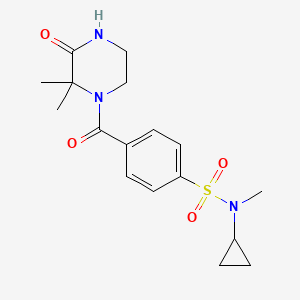

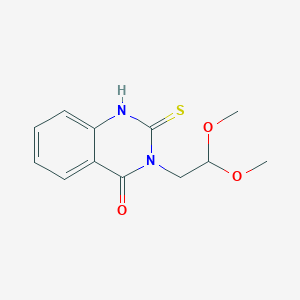

![molecular formula C22H17ClN2OS2 B2594505 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide CAS No. 307510-81-2](/img/structure/B2594505.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been studied extensively due to their diverse biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as X-ray crystallography . The structure is likely to be influenced by the presence of the benzothiazole ring and the various substituents attached to it.Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzothiazole ring. For example, they can participate in reactions involving their amino group or other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structure. For example, some benzothiazole derivatives exhibit luminescent properties .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have been studied for their potential as anti-tubercular agents. The compound may inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Synthesis techniques like diazo-coupling and Knoevenagel condensation have been employed to create benzothiazole derivatives with enhanced inhibitory potency against this pathogen .

Antibacterial Properties

The benzothiazole moiety is associated with significant antibacterial properties. Research indicates that certain benzothiazole derivatives exhibit promising activity against various bacterial strains, including Staphylococcus aureus. These compounds can be synthesized using methods like hydroxybenzotriazole-mediated synthesis and are characterized by their ability to inhibit bacterial growth at specific minimum inhibitory concentrations .

Anti-Inflammatory Applications

Benzothiazole derivatives have been explored for their anti-inflammatory properties. They may work by inhibiting cyclooxygenase enzymes, which play a key role in the inflammatory process. Molecular docking studies suggest that these compounds can bind effectively to protein receptors, potentially reducing inflammation .

Quorum Sensing Inhibition

Quorum sensing is a mechanism by which bacteria communicate and coordinate behavior such as biofilm formation and virulence factor production. Benzothiazole derivatives have been identified as potential quorum sensing inhibitors, which could disrupt these bacterial communication pathways and attenuate pathogenicity without exerting selective pressure for antibiotic resistance .

Anticancer Research

Benzothiazole derivatives have been designed as topoisomerase inhibitors, which are crucial in the replication of cancer cells. These compounds have shown anti-proliferative effects against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, benzothiazole derivatives have been utilized in the development of organic light-emitting diodes. Due to their luminescent properties, these compounds can serve as dopant emitters in OLEDs, contributing to the advancement of display and lighting technologies .

Mecanismo De Acción

Target of action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities

Mode of action

For example, some benzothiazole derivatives work by inhibiting the cyclooxygenase (COX) enzymes .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2OS2/c23-15-9-3-1-7-13(15)20(26)25-22-19(14-8-2-5-11-17(14)27-22)21-24-16-10-4-6-12-18(16)28-21/h1,3-4,6-7,9-10,12H,2,5,8,11H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCGRMZIGUPOQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

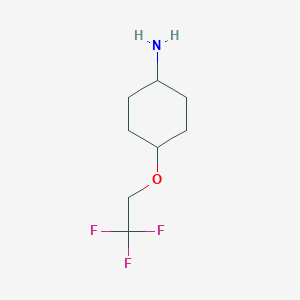

![4-methyl-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2594425.png)

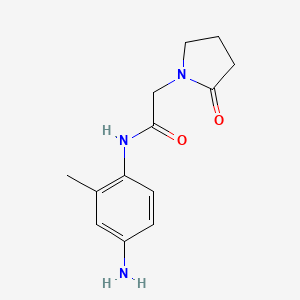

![4-[6-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2594426.png)

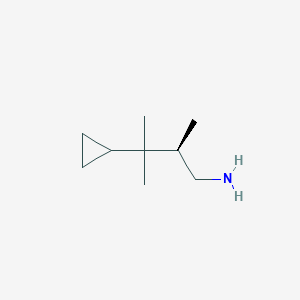

![2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2594428.png)

![{7-[(Difluoromethyl)sulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl}methanol](/img/structure/B2594430.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594433.png)

![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)

![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2594440.png)

![N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2594441.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594444.png)